Nangibotide scrambled peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nangibotide scrambled peptide is a control peptide composed of the same amino acids as nangibotide but arranged in a random sequenceIt has been studied for its potential therapeutic effects in various inflammatory conditions, including osteoarthritis and septic shock .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nangibotide scrambled peptide is synthesized chemically using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
The industrial production of this compound follows a similar SPPS approach. The process is optimized for high yield and purity, ensuring that the final product is endotoxin-free and homogeneous. The peptide is purified using preparative high-performance liquid chromatography (HPLC) and validated by mass spectrometry (MS) and analytical HPLC .
Chemical Reactions Analysis
Types of Reactions
Nangibotide scrambled peptide can undergo various chemical reactions, including:
Oxidation: The presence of cysteine in the peptide sequence allows for the formation of disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues in the peptide can be modified through substitution reactions to introduce functional groups or labels.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: N-hydroxysuccinimide (NHS) esters for amine modification.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with functional groups or labels.
Scientific Research Applications
Nangibotide scrambled peptide has been utilized in various scientific research applications, including:
Chemistry: As a control peptide in studies investigating the chemical properties and reactivity of nangibotide.
Biology: To study the role of specific amino acid sequences in biological processes and protein interactions.
Medicine: As a control in preclinical studies evaluating the therapeutic potential of nangibotide in inflammatory conditions such as osteoarthritis and septic shock
Industry: In the development of peptide-based therapeutics and diagnostic tools
Mechanism of Action
Nangibotide scrambled peptide serves as a control and does not exhibit the same biological activity as nangibotide. Nangibotide itself targets the triggering receptor expressed on myeloid cells-1 (TREM-1), inhibiting its activation and subsequent inflammatory signaling pathways. This inhibition prevents the expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing systemic inflammation .
Comparison with Similar Compounds
Similar Compounds
Nangibotide (LR12): The parent peptide with anti-inflammatory properties.
TREM-1 Inhibitors: Other peptides or small molecules targeting TREM-1 to modulate immune responses
Uniqueness
Nangibotide scrambled peptide is unique in its use as a control peptide, providing a baseline for comparison in studies involving nangibotide. Its random sequence ensures that it does not interfere with the biological pathways targeted by nangibotide, making it an essential tool in scientific research .
Properties
Molecular Formula |
C57H86N14O25S |
---|---|
Molecular Weight |
1399.4 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C57H86N14O25S/c1-24(2)18-35(53(92)69-37(23-97)55(94)64-33(13-17-42(80)81)52(91)71-46(26(5)72)56(95)61-22-39(75)62-30(11-15-40(76)77)49(88)66-34(47(60)86)20-43(82)83)67-51(90)32(12-16-41(78)79)65-57(96)45(25(3)4)70-54(93)36(21-44(84)85)68-50(89)31(10-14-38(59)74)63-48(87)29(58)19-27-6-8-28(73)9-7-27/h6-9,24-26,29-37,45-46,72-73,97H,10-23,58H2,1-5H3,(H2,59,74)(H2,60,86)(H,61,95)(H,62,75)(H,63,87)(H,64,94)(H,65,96)(H,66,88)(H,67,90)(H,68,89)(H,69,92)(H,70,93)(H,71,91)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)/t26-,29+,30+,31+,32+,33+,34+,35+,36+,37+,45+,46+/m1/s1 |
InChI Key |
FUSHTOUFDDHKHK-HWVNQJRZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.